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Cat. No.: B373789 Get Quote

Introduction

4'-Aminopropiophenone, also known as para-aminopropiophenone (PAPP), is an aromatic

organic compound with the chemical formula C₉H₁₁NO.[1][2] Structurally, it is classified as both

an aromatic amine and a ketone, featuring a propanone group and an amino group attached to

a benzene ring at the para position.[1] While it serves as an intermediate in the synthesis of

various organic compounds, its primary significance in scientific research and drug

development lies in its potent toxicological properties.[3] PAPP is a well-documented

methemoglobin-forming agent, a characteristic that has led to its investigation as a cyanide

antidote and its development as a vertebrate pesticide for predator control.[2][4][5] Its

mechanism of action involves metabolic activation to a reactive intermediate that oxidizes

hemoglobin, impairing oxygen transport in the blood and leading to hypoxia.[2][6] This technical

guide provides an in-depth overview of the molecular structure, physicochemical properties,

synthesis, mechanism of action, and analytical methodologies for 4'-Aminopropiophenone.

Molecular Structure and Identification
The molecular structure of 4'-Aminopropiophenone consists of a propiophenone core

substituted with an amino group at the fourth position of the phenyl ring. The International

Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-

aminophenyl)propan-1-one.[1][7][8]
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Caption: Molecular Structure of 4'-Aminopropiophenone (C₉H₁₁NO).

Table 1: Chemical Identifiers for 4'-Aminopropiophenone

Identifier Value Reference(s)

CAS Number 70-69-9 [3][8]

Molecular Formula C₉H₁₁NO [1][2][8]

Molecular Weight 149.19 g/mol [1][2][8]

IUPAC Name
1-(4-aminophenyl)propan-1-

one
[1][8]

SMILES CCC(=O)C1=CC=C(N)C=C1 [1][8]

| InChIKey | FSWXOANXOQPCFF-UHFFFAOYSA-N |[1][2][8] |
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Physicochemical Properties
The physical and chemical properties of 4'-Aminopropiophenone are critical for its handling,

formulation, and application in experimental settings. It typically appears as a yellow to light

brown crystalline solid.[1][8]

Table 2: Physicochemical Data for 4'-Aminopropiophenone

Property Value Reference(s)

Appearance

Yellow to light brown
crystalline needles or
powder

[1][3][8]

Melting Point 135-140 °C [1][6][7]

Boiling Point 305.8 °C [6]

Water Solubility 352.1 mg/L (at 37.5 °C) [1][6]

Solvent Solubility

Soluble in DMSO and alcohol;

slightly soluble in ethanol;

insoluble in diethyl ether

[1][6]

pKa 2.64 (estimated) [6]

Log K_ow_ (Octanol/Water) 1.25 (estimated) [6]

| UV/Vis Absorption Max (λ_max_) | 310.3 nm |[6] |

Synthesis Pathway Overview
Several synthetic routes for 4'-Aminopropiophenone have been described. A common and

classical approach is the Friedel-Crafts acylation.[7] This method is challenging for anilines

directly because the amino group complexes with the Lewis acid catalyst, deactivating the

aromatic ring. Therefore, a protection-acylation-deprotection strategy is typically employed.[7]
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Caption: Simplified Friedel-Crafts Synthesis Pathway for 4'-Aminopropiophenone.

Mechanism of Action: The Methemoglobin
Formation Pathway
The toxicity of PAPP is not direct but results from its metabolic activation.[7] In the liver,

cytochrome P450 enzymes metabolize PAPP into its highly active N-hydroxy metabolite, N-

hydroxylaminopropiophenone (PHAPP).[6][9] This metabolite is a potent oxidizing agent that

converts the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.

Methemoglobin is incapable of binding and transporting oxygen, leading to systemic hypoxia.

[2][6]
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Caption: Metabolic Activation and Mechanism of Toxicity of PAPP.

Experimental Protocols and Analytical
Methodologies
The quantification and characterization of 4'-Aminopropiophenone are essential for quality

control, toxicological studies, and drug development. This is typically achieved through

spectroscopic and chromatographic techniques.
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A standard workflow for the analysis of a PAPP sample involves careful sample preparation

followed by instrumental analysis and data interpretation.

Sample Reception

Sample Preparation
(Weighing, Dissolution, Dilution)

Instrumental Analysis
(e.g., HPLC, GC, UV-Vis)

Data Acquisition

Data Processing
(Integration, Quantification)

Reporting & Interpretation

End

Click to download full resolution via product page

Caption: General Experimental Workflow for the Analysis of 4'-Aminopropiophenone.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for

determining the purity and concentration of 4'-Aminopropiophenone.[10][11] The following is

a representative protocol.
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Objective: To determine the purity of a 4'-Aminopropiophenone sample.

Instrumentation and Reagents:

System: HPLC with a UV-Vis or Diode Array Detector (DAD).

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Standard: 4'-Aminopropiophenone reference standard of known purity.

Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

Methodology:

Standard Preparation: Accurately weigh approximately 10 mg of the 4'-
Aminopropiophenone reference standard into a 100 mL volumetric flask. Dissolve and

dilute to the mark with the diluent to achieve a final concentration of approximately 0.1

mg/mL.

Sample Preparation: Prepare the sample to be analyzed in the same manner as the

standard, aiming for a target concentration of 0.1 mg/mL.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C.

Detection Wavelength: 310 nm (based on λ_max_).[6]

Gradient Program:

0-2 min: 35% B
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2-15 min: 35% to 90% B

15-17 min: 90% B

17-18 min: 90% to 35% B

18-22 min: 35% B (re-equilibration)

Analysis: Inject the standard solution to establish system suitability (checking for retention

time, peak shape, and reproducibility). Subsequently, inject the sample solution.

Data Processing: Integrate the area of all peaks in the sample chromatogram. Calculate the

purity of 4'-Aminopropiophenone by determining the area percentage of the main peak

relative to the total area of all peaks.

UV-Visible Spectroscopy: As noted, PAPP has a maximum absorption at approximately 310

nm, which is useful for its quantification via UV-Vis spectrophotometry, often as a detection

method in HPLC.[6][10]

Infrared (IR) Spectroscopy: An IR spectrum of PAPP would show characteristic absorption

bands for the N-H stretching of the primary amine, C=O stretching of the ketone, and various

C=C stretching vibrations of the aromatic ring.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides distinct

signals corresponding to the protons of the ethyl group (a triplet and a quartet), the aromatic

protons on the benzene ring, and the protons of the amino group.[7] The ¹³C NMR spectrum

would similarly show unique resonances for each carbon atom in the molecule.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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